N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-12-4-2-11(3-5-12)17-13(20)15-19-18-14(22-15)10-6-8-16-9-7-10/h2-5,10,16H,6-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIVJICSUXETNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157712 | |
| Record name | N-(4-Methoxyphenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-68-4 | |
| Record name | N-(4-Methoxyphenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2). These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often implicated in cancer progression.
Mode of Action
Based on the targets of similar compounds, it can be inferred that it may interact with its targets (egfr and vegfr-2) and inhibit their activity. This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially slowing down the progression of diseases like cancer.
Biochemical Pathways
Given the potential targets, it can be hypothesized that it may affect pathways related to cell proliferation and angiogenesis.
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound may have good bioavailability.
Biological Activity
N-(4-Methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₂S
- CAS Number : 1217862-53-7
The synthesis typically involves multi-step processes starting from thiosemicarbazide and carboxylic acid derivatives to form the thiadiazole ring, followed by nucleophilic substitution to introduce the piperidine moiety.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various pathogens. In vitro studies have demonstrated its potential to inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bacteriostatic |
| Candida albicans | 0.20 | Antifungal |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it exhibits cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.1 | Apoptosis via caspase activation |
| MCF7 | 10.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation pathways.
- Receptor Binding : It potentially interacts with specific receptors on cell surfaces, modulating signaling pathways.
- DNA Interaction : There is evidence suggesting that it can bind to DNA, influencing gene expression and cellular functions .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Antimicrobial Evaluation : A study found that derivatives similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Studies : Research demonstrated that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring significantly affect the biological activity of thiadiazoles, suggesting avenues for further drug development .
Scientific Research Applications
Antimicrobial Applications
Research indicates that N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi.
Table 1: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 8 µg/mL |
| This compound | C. albicans | 12 µg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal species.
Anticancer Properties
The anticancer potential of this compound has also been extensively studied. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of DNA synthesis |
In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation and induce cell death in cancerous cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal tested the antimicrobial activity of various thiadiazole derivatives, including this compound. The results showed significant inhibition against common pathogens like E. coli and S. aureus.
- Anticancer Research : In a study focusing on breast cancer treatment options, this compound exhibited potent activity against MCF7 cells with an IC50 value of 5 µM. The study concluded that this compound could serve as a lead structure for further anticancer drug development.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS: 1217862-52-6)
- Structural Differences : The phenyl ring is substituted with a fluorine atom instead of methoxy, and the piperidine is at position 3.
- Spatial Arrangement: Piperidin-3-yl vs. 4-yl alters the orientation of the nitrogen lone pair, affecting interactions with target sites. Molecular Weight: 306.36 vs. 324.35 (target compound; inferred from analogs in ).
N-(2,4-Difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide (CAS: 1217862-99-1)
- Structural Differences : Di-fluorination on the phenyl ring.
- Impact: Hydrophobicity: Increased lipophilicity may enhance membrane permeability but reduce solubility.
Core Heterocycle Modifications
N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
- Structural Differences : Thiazole core replaces thiadiazole, with a pyridinyl group at position 2 and bromophenyl carboxamide.
- Impact :
Substituent Variations on the Thiadiazole Ring
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p)
- Structural Differences : Pyridin-3-yl replaces piperidin-4-yl; dimethoxyphenyl replaces 4-methoxyphenyl.
- Impact :
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
- Structural Differences : Methylthio group at position 5 instead of piperidinyl.
- Reactivity: Thioether groups may undergo oxidative metabolism, affecting pharmacokinetics .
Key Data Table: Structural and Physicochemical Comparisons
| Compound Name | Core | R1 (Position 5) | R2 (Position 2) | Molecular Weight | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|---|
| Target Compound | Thiadiazole | Piperidin-4-yl | 4-Methoxyphenyl | 324.35* | N/A | High flexibility, basic nitrogen |
| N-(4-Fluorophenyl)-5-piperidin-3-yl analog | Thiadiazole | Piperidin-3-yl | 4-Fluorophenyl | 306.36 | N/A | Increased polarity |
| N-(2,4-Difluorophenyl)-5-piperidin-4-yl analog | Thiadiazole | Piperidin-4-yl | 2,4-Difluorophenyl | 324.35 | N/A | Enhanced lipophilicity |
| 18p (Pyridin-3-yl derivative) | Thiadiazole | Pyridin-3-yl | 2,5-Dimethoxyphenyl | 343.09 | 199–200 | Planar aromatic interaction |
| 5-(Methylthio) analog | Thiadiazole | Methylthio | Phenyl | 237.30 | 97 (yield) | Metabolic susceptibility |
*Molecular weight inferred from analogs in .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
- Starting materials : Acyl hydrazides or thiosemicarbazides derived from aromatic or aliphatic acids.
- Cyclization : The key step involves cyclodehydration or oxidative cyclization to form the thiadiazole ring.
Example method : Reaction of hydrazide derivatives with carbon disulfide (CS2) in an alkaline alcoholic medium, followed by acidification, yields 1,3,4-thiadiazole-2-thiol intermediates. These can be further cyclized or functionalized.
Introduction of the Piperidin-4-yl Group
- The piperidin-4-yl moiety is often introduced via nucleophilic substitution or condensation reactions.
- For example, ethyl piperidin-4-carboxylate can be converted through several steps into piperidin-4-yl-substituted thiadiazoles by reacting with appropriate sulfonyl chlorides and hydrazine hydrate, followed by ring closure reactions.
Formation of the Carboxamide Linkage with 4-Methoxyphenyl Group
- The final step involves coupling the thiadiazole intermediate with 4-methoxyaniline or its derivatives to form the carboxamide bond.
- This is typically achieved by reacting the thiadiazole-2-carboxylic acid chloride or activated ester with 4-methoxyaniline under controlled conditions to afford the target compound.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of piperidin-4-carbohydrazide | Ethyl piperidin-4-carboxylate + hydrazine hydrate, reflux in ethanol | Piperidin-4-carbohydrazide intermediate |
| 2 | Cyclization to 5-piperidin-4-yl-1,3,4-thiadiazole-2-thiol | Reaction with carbon disulfide in alkaline alcoholic medium, acidification | 1,3,4-thiadiazole-2-thiol derivative |
| 3 | Alkylation with N-(4-methoxyphenyl)-2-bromoacetamide | Reaction in DMF with LiH as base, stirring at room temperature | Formation of N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide |
This sequence is adapted from analogous oxadiazole and thiadiazole syntheses reported in the literature, emphasizing the use of hydrazide intermediates and nucleophilic substitution to install the piperidinyl and aryl amide groups.
Analytical and Spectroscopic Characterization
- The structure of the synthesized compound is confirmed by Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .
- Key fragmentation patterns in MS include ions corresponding to the piperidinyl cation and methoxyphenyl carboxamide fragments, supporting the integrity of the molecule.
- Spectroscopic data typically show characteristic amide carbonyl stretching (~1650 cm^-1 in IR) and aromatic proton signals consistent with the 4-methoxyphenyl group in NMR.
Research Findings on Preparation Efficiency and Yields
- Reported yields for similar thiadiazole derivatives range from 50% to 90% depending on reaction conditions and purification methods.
- Microwave-assisted synthesis and green chemistry approaches have been explored to improve reaction times and environmental profiles in related heterocyclic syntheses.
- Use of oxidizing agents such as iodine or ferric chloride can facilitate ring closure in thiadiazole formation with high selectivity and yield.
Summary Table of Key Preparation Steps and Conditions
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide formation | Piperidin-4-carbohydrazide | Hydrazine hydrate, ethanol, reflux 2-3 h | 80-85 | Monitored by TLC |
| Thiadiazole ring cyclization | 5-piperidin-4-yl-1,3,4-thiadiazole-2-thiol | CS2, alkaline alcoholic medium, acidification | 70-80 | Requires careful pH control |
| Amide coupling | This compound | 4-methoxyaniline, base, DMF, room temp | 60-75 | Purified by recrystallization |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core formation : The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carbon disulfide under alkaline conditions (e.g., KOH) .
- Piperidine coupling : The piperidin-4-yl group is introduced via nucleophilic substitution or reductive amination. For example, coupling 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxylic acid derivatives with N-(4-methoxyphenyl)amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity (DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1.2:1 amine:carboxylic acid) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8 ppm, thiadiazole C=O at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 347.12) .
- Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds between thiadiazole and piperidine moieties) and dihedral angles (<5° deviation from planarity) .
Q. How is preliminary biological activity screening conducted for this compound?
- Assay design :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC determination) .
- Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent-only blanks to normalize data .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?
- Root-cause analysis :
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and incubation times (1h vs. 24h) .
- Compound stability : Perform HPLC monitoring of degradation products under assay conditions (e.g., hydrolysis of the methoxy group in acidic media) .
- Statistical validation : Apply two-tailed Student’s t-test (p < 0.05) with ≥3 replicates to assess significance .
Q. What computational strategies are used to study structure-activity relationships (SAR) for this compound?
- Molecular docking :
- Target selection : Prioritize receptors with hydrophobic pockets (e.g., PARP-1) based on the compound’s aryl and piperidine motifs .
- Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to model low-energy conformers and compare with X-ray data .
Q. How does the compound’s stability under experimental conditions (e.g., light, pH) affect reproducibility?
- Degradation studies :
- Photostability : Expose to UV light (254 nm) for 24h; monitor via TLC for thiadiazole ring cleavage .
- pH stability : Incubate in buffers (pH 2–12) at 37°C; quantify intact compound using LC-MS. Optimal stability observed at pH 6–8 .
Q. What strategies are employed to design analogs with enhanced target selectivity?
- Scaffold modification :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
